2-methyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide
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Overview
Description
2-methyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide typically involves the reaction of 2-methylbutanoyl chloride with 5-methyl-1,2-oxazol-3-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to an oxazoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the oxazole ring or the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
Oxidation: Oxazole N-oxides.
Reduction: Oxazoline derivatives.
Substitution: Various substituted oxazole and amide derivatives.
Scientific Research Applications
2-methyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-methyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The amide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-1,2-oxazol-3-yl)methanethiol
- 2-(2,6-dichloro-phenylamino)-phenyl methyl-3-(4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-quinazolin-4(3H)ones
Uniqueness
2-methyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the oxazole ring and the amide group allows for versatile chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H14N2O2 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-methyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide |
InChI |
InChI=1S/C9H14N2O2/c1-4-6(2)9(12)10-8-5-7(3)13-11-8/h5-6H,4H2,1-3H3,(H,10,11,12) |
InChI Key |
PLBXGKGBIWQKSK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)NC1=NOC(=C1)C |
Origin of Product |
United States |
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